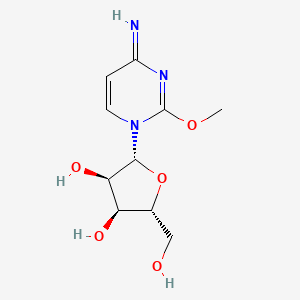
2-o-Methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-o-Methylcytidine is a nucleoside compound where the 2’-hydroxyl group of the cytidine sugar moiety is substituted with a methoxy group. This modification results in a white crystalline powder that is colorless or slightly yellow. It has good solubility in water and methanol, slightly soluble in ethanol, and almost insoluble in ether and chloroform .
Méthodes De Préparation
2-o-Methylcytidine can be synthesized through various methods. One common approach involves the acid-catalyzed methanol reaction of cytidine. Another method includes the metralin reaction of cytidine. These reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the successful substitution of the hydroxyl group with a methoxy group . Industrial production methods often involve large-scale synthesis using these reactions, followed by purification processes to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-o-Methylcytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or methanol. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified nucleosides or nucleotides .
Applications De Recherche Scientifique
2-o-Methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of novel compounds.
Biology: It plays a role in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical applications.
Mécanisme D'action
The mechanism of action of 2-o-Methylcytidine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group substitution at the 2’ position of the ribose sugar can influence the RNA’s secondary structure and its interactions with proteins and other molecules. This modification can lead to the inhibition of viral RNA-dependent RNA polymerase activity, thereby blocking viral replication .
Comparaison Avec Des Composés Similaires
2-o-Methylcytidine is unique due to its specific modification at the 2’ position of the ribose sugar. Similar compounds include:
2’-C-methylcytidine: This compound also has a methyl group substitution but at the 2’ carbon position, which affects its antiviral properties differently.
2’-O-Methylcytidine-d3: This is a deuterium-labeled version of this compound, used in research to study the pharmacokinetics and metabolism of the compound.
These compounds share similar structures but differ in their specific modifications and resulting biological activities.
Propriétés
Formule moléculaire |
C10H15N3O5 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-methoxypyrimidin-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N3O5/c1-17-10-12-6(11)2-3-13(10)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
BWQUCFRVXFREJL-ZOQUXTDFSA-N |
SMILES isomérique |
COC1=NC(=N)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
COC1=NC(=N)C=CN1C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13150447.png)



![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)



![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)

![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)

![1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13150507.png)

